molecular formula C19H13ClFN5O2S B2470022 N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide CAS No. 690960-20-4

N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide

Cat. No.: B2470022
CAS No.: 690960-20-4
M. Wt: 429.85
InChI Key: YDVDBTJYDGERFY-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidin-4-one core, a sulfanyl-acetamide linker, and substituted aromatic groups: a 3-chloro-4-fluorophenyl on the acetamide moiety and a phenyl group at position 5 of the pyrimidine ring (Figure 1). Such structural motifs are common in kinase inhibitors and enzyme modulators due to their ability to engage in hydrogen bonding (via the acetamide and pyrimidinone groups) and hydrophobic interactions (via halogenated aryl rings) .

Properties

CAS No.

690960-20-4

Molecular Formula

C19H13ClFN5O2S

Molecular Weight

429.85

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H13ClFN5O2S/c20-14-8-11(6-7-15(14)21)23-16(27)10-29-19-24-17-13(9-22-25-17)18(28)26(19)12-4-2-1-3-5-12/h1-9H,10H2,(H,22,25)(H,23,27)

InChI Key

YDVDBTJYDGERFY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC(=O)NC4=CC(=C(C=C4)F)Cl

solubility

soluble

Origin of Product

United States

Mechanism of Action

Target of Action

The primary target of N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide is the metabotropic glutamate receptor 4 (mGlu4) . This receptor plays a crucial role in the central nervous system, particularly in the regulation of neurotransmitter release.

Mode of Action

This compound acts as a positive allosteric modulator (PAM) of mGlu4. This means it binds to a site on the receptor different from the active site, enhancing the receptor’s response to its natural ligand, glutamate. This results in an increase in the receptor’s activity.

Biochemical Pathways

The activation of mGlu4 by this compound can affect several biochemical pathways. These include the regulation of neurotransmitter release, which can have downstream effects on neuronal excitability and synaptic plasticity.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its modulation of mGlu4. By enhancing the activity of this receptor, the compound can influence neuronal activity and neurotransmitter release.

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

C23H17ClFN3O2S2C_{23}H_{17}ClFN_3O_2S_2

It features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities, including anticancer and anti-inflammatory effects.

  • Anticancer Activity :
    • The pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including:
      • Inhibition of kinases involved in cell signaling pathways.
      • Induction of apoptosis in cancer cells.
      • Interference with DNA replication and repair mechanisms.
  • Anti-inflammatory Effects :
    • Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Antitumor Efficacy

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast Cancer)3.79Apoptosis induction
SF-268 (Brain Cancer)12.50Cell cycle arrest
NCI-H460 (Lung Cancer)42.30Inhibition of proliferation

These values indicate that the compound exhibits potent activity against specific cancer types, particularly breast and brain cancers.

Case Studies

  • Study on MCF7 Cells :
    • A study conducted by Bouabdallah et al. demonstrated that derivatives similar to this compound showed significant cytotoxicity against MCF7 cells with an IC50 value of 3.79 µM, indicating strong potential as an anticancer agent .
  • Antitumor Mechanism Exploration :
    • Research by Wei et al. highlighted that compounds from the same class induced apoptosis in cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins .

Pharmacological Studies

Pharmacological evaluations have indicated that this compound may also exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with analogs from the evidence, focusing on substituents, molecular weight (MW), melting point (MP), and key functional groups.

Compound Name / ID Core Structure Substituents MW (g/mol) MP (°C) Key Functional Groups
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 3-chloro-4-fluorophenyl (acetamide), phenyl (C5) ~450-500* N/A Sulfanyl, acetamide, pyrimidinone
Example 83 () Pyrazolo[3,4-d]pyrimidin-4-one 3-fluoro-4-isopropoxyphenyl, chromen-4-one 571.2 302–304 Fluorophenyl, chromenone
Compound 118c () Pyrazolo[3,4-d]pyrimidin-4-one 2-morpholinophenyl, 2-chloro-2-phenylethyl, 4-fluorophenethylamino 646.18 130–132 Morpholine, chloroalkyl
N-(4-chlorophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide () Pyrazolo[1,5-a]pyrimidine 4-chlorophenyl, cyclopropyl, difluoromethyl ~400-450* N/A Carboxamide, difluoromethyl
8t () 1,3,4-Oxadiazole 5-chloro-2-methylphenyl, indol-3-ylmethyl 428.5 N/A Oxadiazole, indole

*Estimated based on structural similarity.

Key Observations :

  • Core Heterocycle : The pyrazolo[3,4-d]pyrimidin-4-one core (target compound, Example 83, 118c) is distinct from pyrazolo[1,5-a]pyrimidine () and 1,3,4-oxadiazole (), leading to differences in planarity and hydrogen-bonding capacity .
  • Melting Points: Pyrazolo[3,4-d]pyrimidin-4-one derivatives (e.g., Example 83) exhibit higher MPs (302–304°C) than morpholine-containing analogs (130–132°C in 118c), likely due to stronger intermolecular interactions (e.g., hydrogen bonding in pyrimidinone vs. flexible morpholine) .

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